Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. One common method employs microwave-assisted heating to facilitate the reaction, resulting in moderate to good yields . Another approach involves the use of catalysts to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and modulates its activity, leading to potential therapeutic effects in the central nervous system . Additionally, its interaction with enzymes and other cellular pathways can influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its diverse pharmacological properties, including antiviral and antimicrobial activities.
Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities.
Uniqueness
Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its potential as a GABA A receptor agonist and its diverse chemical reactivity make it a valuable compound for scientific research and therapeutic development .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-7-9(5-11-8)13-6(2)12-7/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
NHJKQBWBYHYNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)N=C(N2)C |
Origin of Product |
United States |
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